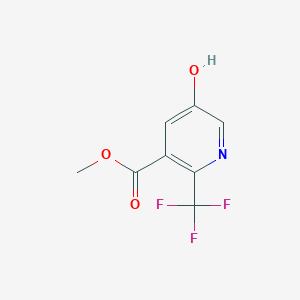

Methyl 5-hydroxy-2-(trifluoromethyl)nicotinate

Description

BenchChem offers high-quality Methyl 5-hydroxy-2-(trifluoromethyl)nicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-hydroxy-2-(trifluoromethyl)nicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-hydroxy-2-(trifluoromethyl)pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO3/c1-15-7(14)5-2-4(13)3-12-6(5)8(9,10)11/h2-3,13H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXXYJBLBYPGRNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC(=C1)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-hydroxy-2-(trifluoromethyl)nicotinic acid methyl ester: Properties, Synthesis, and Potential Applications

This guide provides a comprehensive technical overview of 5-hydroxy-2-(trifluoromethyl)nicotinic acid methyl ester, a fluorinated pyridine derivative of interest to researchers in medicinal chemistry and drug discovery. Drawing upon established chemical principles and data from analogous compounds, this document will detail its physicochemical properties, plausible synthetic routes, and potential biological activities, offering a valuable resource for its scientific exploration.

Introduction: The Scientific Rationale

The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern drug design, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The trifluoromethyl (-CF3) group, in particular, is a prevalent substituent in many pharmaceuticals. When coupled with the nicotinic acid scaffold, a well-known pharmacophore with diverse biological activities, the resulting molecule, 5-hydroxy-2-(trifluoromethyl)nicotinic acid methyl ester, presents a compelling candidate for investigation.

The nicotinic acid moiety is a precursor to the essential coenzymes NAD and NADP and its derivatives have been explored for a range of therapeutic applications, including the treatment of inflammatory conditions and as modulators of nicotinic acetylcholine receptors (nAChRs). The introduction of a trifluoromethyl group at the 2-position and a hydroxyl group at the 5-position of the pyridine ring is anticipated to significantly modulate the electronic and steric properties of the parent molecule, potentially leading to novel pharmacological profiles. This guide will, therefore, serve as a foundational document for researchers embarking on the synthesis and evaluation of this promising compound.

Physicochemical and Spectroscopic Properties

Predicted Physicochemical Properties

A summary of the predicted physicochemical properties for 5-hydroxy-2-(trifluoromethyl)nicotinic acid methyl ester is presented in the table below. These values are crucial for understanding the compound's likely behavior in biological systems and for designing appropriate experimental conditions.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C8H6F3NO3 | Defines the elemental composition and molecular weight. |

| Molecular Weight | 221.14 g/mol | Influences diffusion and transport across membranes. |

| LogP | ~1.5 - 2.5 | A measure of lipophilicity, impacting solubility and membrane permeability. |

| Topological Polar Surface Area (TPSA) | 59.4 Ų | Predicts transport properties, such as intestinal absorption and blood-brain barrier penetration. |

| Hydrogen Bond Donors | 1 (hydroxyl group) | Contributes to binding interactions with biological targets. |

| Hydrogen Bond Acceptors | 4 (ester carbonyl, pyridine nitrogen, hydroxyl oxygen) | Influences solubility and receptor binding. |

| pKa (hydroxyl group) | ~8-9 | Determines the ionization state at physiological pH, affecting solubility and target interaction. |

Note: These values are estimations derived from computational models and data from analogous structures.

Predicted Spectroscopic Data

The following are the anticipated spectral characteristics for 5-hydroxy-2-(trifluoromethyl)nicotinic acid methyl ester, which are essential for its identification and characterization.

1H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: Two distinct signals in the aromatic region (δ 7.0-9.0 ppm), likely doublets, corresponding to the protons at the C4 and C6 positions of the pyridine ring. The proton at C6 will likely be at a higher chemical shift due to the deshielding effect of the adjacent nitrogen atom.

-

Methyl Ester Protons: A singlet around δ 3.8-4.0 ppm, integrating to three protons.

-

Hydroxyl Proton: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

13C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon: A signal in the range of δ 160-170 ppm.

-

Pyridine Ring Carbons: Five distinct signals in the aromatic region (δ 110-160 ppm). The carbon bearing the trifluoromethyl group will appear as a quartet due to C-F coupling.

-

Trifluoromethyl Carbon: A quartet in the region of δ 120-130 ppm with a large coupling constant (1JCF).

-

Methyl Ester Carbon: A signal around δ 50-55 ppm.

Mass Spectrometry (MS):

-

Molecular Ion Peak (M+): Expected at m/z 221.

-

Fragmentation Pattern: Likely fragmentation would involve the loss of the methoxy group (-OCH3) from the ester, resulting in a fragment at m/z 190, and potentially the loss of the entire ester group.

Infrared (IR) Spectroscopy:

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm-1, characteristic of the hydroxyl group.

-

C=O Stretch: A strong absorption band around 1700-1730 cm-1, corresponding to the ester carbonyl group.

-

C-F Stretch: Strong absorption bands in the region of 1100-1300 cm-1, indicative of the trifluoromethyl group.

-

Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm-1 region.

Proposed Synthesis Pathway

A plausible and efficient synthetic route to 5-hydroxy-2-(trifluoromethyl)nicotinic acid methyl ester can be designed based on well-established organic reactions. The proposed pathway involves three key steps starting from a commercially available precursor.

Caption: Proposed three-step synthesis of the target compound.

Step 1: Diazotization of 5-Amino-2-(trifluoromethyl)pyridine

The synthesis commences with the diazotization of commercially available 5-amino-2-(trifluoromethyl)pyridine. This reaction is a standard procedure for converting a primary aromatic amine into a diazonium salt, which is a versatile intermediate.

Protocol:

-

To a solution of 5-amino-2-(trifluoromethyl)pyridine in dilute sulfuric acid, cooled to 0-5 °C in an ice bath, a solution of sodium nitrite in water is added dropwise.

-

The reaction mixture is stirred at this temperature for a short period to ensure complete formation of the diazonium salt. The resulting solution is used directly in the next step without isolation of the unstable diazonium salt.

Step 2: Sandmeyer Reaction to Introduce the Hydroxyl Group

The diazonium salt is then subjected to a Sandmeyer-type reaction to introduce the hydroxyl group at the 5-position. This is achieved by the thermal decomposition of the diazonium salt in the presence of a copper(II) salt catalyst in an aqueous medium. [1][2] Protocol:

-

The cold diazonium salt solution from the previous step is added slowly to a heated aqueous solution of copper(II) sulfate.

-

The mixture is heated to promote the evolution of nitrogen gas and the formation of the corresponding phenol, 5-hydroxy-2-(trifluoromethyl)nicotinic acid.

-

After the reaction is complete, the mixture is cooled, and the product can be extracted with an organic solvent.

Step 3: Fischer Esterification to Form the Methyl Ester

The final step is the esterification of the carboxylic acid group to form the desired methyl ester. The Fischer esterification is a classic and reliable method for this transformation. [3] Protocol:

-

The crude 5-hydroxy-2-(trifluoromethyl)nicotinic acid is dissolved in an excess of methanol.

-

A catalytic amount of a strong acid, such as sulfuric acid, is added.

-

The reaction mixture is heated under reflux for several hours to drive the equilibrium towards the formation of the ester.

-

Upon completion, the excess methanol is removed under reduced pressure, and the residue is worked up by neutralization and extraction to afford the final product, 5-hydroxy-2-(trifluoromethyl)nicotinic acid methyl ester.

Potential Biological Applications and Experimental Protocols

Based on the structural features of 5-hydroxy-2-(trifluoromethyl)nicotinic acid methyl ester, two primary areas of biological investigation are proposed: its potential as an anti-inflammatory agent and as a modulator of nicotinic acetylcholine receptors.

Anti-inflammatory Activity

Nicotinic acid and its derivatives have been reported to possess anti-inflammatory properties. [4][5][6][7]The presence of the trifluoromethyl group may enhance this activity. The following in vitro assays are recommended for initial screening.

Caption: Workflow for in vitro anti-inflammatory screening.

Experimental Protocol: In Vitro Anti-inflammatory Assay [8]

-

Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium and seeded in 96-well plates.

-

Compound Treatment: Cells are pre-treated with various concentrations of 5-hydroxy-2-(trifluoromethyl)nicotinic acid methyl ester for 1-2 hours.

-

LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell cultures.

-

Incubation: The plates are incubated for a specified period (e.g., 24 hours).

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

-

Prostaglandin E2 (PGE2) Levels: PGE2 levels in the supernatant are quantified using a commercial ELISA kit.

-

Pro-inflammatory Cytokine Levels (e.g., TNF-α, IL-6): The concentrations of key pro-inflammatory cytokines in the supernatant are determined by ELISA.

-

A reduction in the levels of these inflammatory mediators in the presence of the test compound would indicate potential anti-inflammatory activity.

Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

The nicotinic acid scaffold is structurally related to nicotine, the primary agonist of nAChRs. It is plausible that 5-hydroxy-2-(trifluoromethyl)nicotinic acid methyl ester could interact with these receptors. Radioligand binding assays are a standard method to assess such interactions. [9]

Sources

- 1. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Hydroxy-2-(trifluoromethyl)pyridine | C6H4F3NO | CID 2783388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. labcorp.com [labcorp.com]

- 5. 5-Hydroxynicotinic acid - CAS-Number 27828-71-3 - Order from Chemodex [chemodex.com]

- 6. Assessing the performance of quantum-mechanical descriptors in physicochemical and biological property prediction - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. nemi-test.er.usgs.gov [nemi-test.er.usgs.gov]

Methyl 5-hydroxy-2-(trifluoromethyl)nicotinate SMILES and InChI key

Comprehensive Structural and Synthetic Profiling of Methyl 5-hydroxy-2-(trifluoromethyl)nicotinate

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the need for highly functionalized, metabolically stable building blocks. Methyl 5-hydroxy-2-(trifluoromethyl)nicotinate (CAS: 1804445-97-3) represents a quintessential scaffold in this domain. The strategic placement of a trifluoromethyl (-CF3) group on a pyridine ring, coupled with orthogonal reactive handles (a hydroxyl group and a methyl ester), makes this molecule an invaluable asset for synthesizing advanced active pharmaceutical ingredients (APIs).

This technical guide provides an in-depth analysis of its structural informatics, mechanistic utility, and a field-proven protocol for its selective functionalization.

Chemical Identity & Structural Informatics

Accurate structural informatics are the bedrock of reproducible research. The unique arrangement of functional groups on this pyridine core dictates its reactivity, solubility, and downstream physicochemical properties.

Table 1: Core Chemical Identifiers

| Property | Value |

| Chemical Name | Methyl 5-hydroxy-2-(trifluoromethyl)pyridine-3-carboxylate |

| CAS Registry Number | 1804445-97-3 |

| Molecular Formula | C8H6F3NO3 |

| Molecular Weight | 221.14 g/mol |

| Standard SMILES | COC(=O)c1cc(O)cnc1C(F)(F)F |

| Standard InChIKey | IXXYJBLBYPGRNV-UHFFFAOYSA-N |

Mechanistic Role in Drug Discovery

The incorporation of the trifluoromethylpyridine (TFMP) motif into drug candidates is a highly deliberate design choice. The -CF3 group possesses a substantially higher electronegativity compared to standard alkyl groups, featuring a broad hydrophobic domain and highly inert carbon-fluorine bonds[1].

-

Metabolic Shielding: The -CF3 group at the C2 position sterically and electronically shields the pyridine nitrogen and adjacent carbons from cytochrome P450-mediated oxidation. This shielding drastically improves the pharmacokinetic half-life and metabolic stability of the resulting drug[2].

-

Bioisosterism and Lipophilicity: The strong electron-withdrawing nature of the -CF3 group modulates the pKa of the pyridine nitrogen, often enhancing membrane permeability and target binding affinity without adding excessive molecular weight[1].

-

Orthogonal Functionalization: The C5-hydroxyl group serves as a versatile nucleophile for etherification or cross-coupling, while the C3-methyl ester provides a distinct electrophilic site for amidation or saponification.

Functionalization pathways of Methyl 5-hydroxy-2-(trifluoromethyl)nicotinate in drug design.

Experimental Protocol: Selective O-Alkylation Workflow

When utilizing this building block, a common synthetic objective is the selective functionalization of the C5-hydroxyl group without disturbing the C3-methyl ester. The following protocol outlines a self-validating system for selective O-alkylation.

Causality in Experimental Design:

-

Base Selection: Potassium carbonate (K₂CO₃) is selected as a mild, insoluble inorganic base. It is strong enough to deprotonate the phenolic C5-OH (which has a lowered pKa due to the electron-withdrawing pyridine and CF3 groups) but weak enough to prevent the saponification of the C3-methyl ester. Utilizing a stronger base like NaOH would inevitably lead to unwanted ester hydrolysis.

-

Solvent Selection: Anhydrous N,N-Dimethylformamide (DMF) is utilized because its polar aprotic nature poorly solvates anions, thereby maximizing the nucleophilicity of the naked phenoxide ion to accelerate the subsequent Sₙ2 reaction.

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried round-bottom flask with Methyl 5-hydroxy-2-(trifluoromethyl)nicotinate (1.0 equiv) and anhydrous DMF to achieve a 0.2 M concentration.

-

Deprotonation: Add anhydrous K₂CO₃ (1.5 equiv). Stir the suspension at room temperature for 30 minutes under an inert argon atmosphere to ensure complete phenoxide formation.

-

Alkylation: Dropwise add the desired alkyl halide (e.g., benzyl bromide, 1.2 equiv). Elevate the temperature to 60°C and stir for 4 hours.

-

Reaction Quenching: Cool the mixture to room temperature and quench by pouring it into ice-cold distilled water.

-

Extraction: Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

-

Washing & Drying: Wash the combined organic layers with 5% aqueous LiCl (crucial for removing residual DMF) followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure O-alkylated product.

Step-by-step experimental workflow for the selective O-alkylation of the C5-hydroxyl group.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthetic workflow, rigorous analytical validation is required. The starting material presents a distinct Nuclear Magnetic Resonance (NMR) profile that serves as a baseline for tracking reaction progress.

Table 2: Diagnostic ¹H NMR Signatures (Predicted in DMSO-d₆)

| Proton Assignment | Expected Shift (ppm) | Multiplicity | Integration | Causality / Note |

| C6-H (Pyridine) | ~8.40 - 8.60 | Doublet (d) | 1H | Highly deshielded by the adjacent nitrogen and ring current. |

| C4-H (Pyridine) | ~7.80 - 8.00 | Doublet (d) | 1H | Deshielded by the C3-ester and C2-CF3 group. |

| -OCH₃ (Ester) | ~3.90 | Singlet (s) | 3H | Characteristic sharp singlet for the methyl ester. |

| -OH (Hydroxyl) | ~10.50 - 11.00 | Broad Singlet (br s) | 1H | Exchangeable proton; disappears upon D₂O shake. |

Validation Checkpoint: Upon successful O-alkylation, the broad singlet corresponding to the -OH group (~10.50 ppm) will completely disappear. Concurrently, new signals corresponding to the alkyl substituent (e.g., a sharp singlet at ~5.20 ppm for a benzylic -CH₂-) will emerge, confirming the successful transformation without ester cleavage.

References

-

Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients Source: nih.gov (PMC) URL: [Link]

-

Title: FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years Source: mdpi.com URL: [Link]

Sources

Molecular weight and formula of methyl 5-hydroxy-2-(trifluoromethyl)nicotinate

Technical Monograph: Methyl 5-hydroxy-2-(trifluoromethyl)nicotinate

Executive Summary

Methyl 5-hydroxy-2-(trifluoromethyl)nicotinate is a highly specialized pyridine scaffold employed in the rational design of kinase inhibitors, agrochemicals, and fluorinated metabolic probes. Its structural value lies in the orthogonal reactivity of its three functional handles: the 2-trifluoromethyl group (which modulates lipophilicity and metabolic stability), the 5-hydroxyl group (a nucleophilic handle for SAR expansion), and the 3-methyl ester (an electrophile for amide coupling).

This guide provides a rigorous technical analysis of its physicochemical properties, validated synthetic pathways, and application in high-value medicinal chemistry campaigns.

Part 1: Physicochemical Profile & Identity

This molecule belongs to the class of trifluoromethylated hydroxypyridines. The strategic placement of the electron-withdrawing

Table 1: Core Chemical Identity

| Property | Data |

| Chemical Name | Methyl 5-hydroxy-2-(trifluoromethyl)pyridine-3-carboxylate |

| Common Name | Methyl 5-hydroxy-2-(trifluoromethyl)nicotinate |

| Molecular Formula | |

| Molecular Weight | 221.13 g/mol |

| CAS Number | Not widely listed; Analogous to 1378255-08-3 (5-Cl variant) |

| Core Scaffold | Pyridine-3-carboxylate (Nicotinate) |

| Key Substituents | 2-Trifluoromethyl ( |

| Predicted LogP | ~1.8 - 2.2 (Lipophilic due to |

| H-Bond Donors/Acceptors | 1 Donor ( |

Part 2: Synthetic Routes & Optimization

Direct trifluoromethylation of 5-hydroxynicotinic acid is regiochemically challenging due to the deactivating nature of the pyridine ring. The most robust industrial route utilizes Methyl 5-chloro-2-(trifluoromethyl)nicotinate (CAS 1378255-08-3) as a starting material, employing palladium-catalyzed hydroxylation to install the oxygen functionality.

Protocol: Palladium-Catalyzed Hydroxylation

Rationale: Nucleophilic aromatic substitution (

Reagents:

-

Precursor: Methyl 5-chloro-2-(trifluoromethyl)nicotinate (1.0 equiv)

-

Catalyst:

(2 mol%) -

Ligand:

(4 mol%) -

Nucleophile: KOH (3.0 equiv) or Benzyl Alcohol (for ether intermediate)

-

Solvent: 1,4-Dioxane /

(1:1 v/v) -

Temperature: 80–100 °C

Step-by-Step Workflow:

-

Inerting: Charge a reaction vessel with the chloropyridine precursor,

, and -

Solvation: Add degassed 1,4-dioxane and the hydroxide source (KOH solution).

-

Reaction: Heat the mixture to 90 °C for 4–6 hours. Monitor by LC-MS for the disappearance of the chloride (

) and appearance of the phenol ( -

Workup: Cool to RT. Acidify carefully with 1M HCl to pH 4–5 (to protonate the phenoxide without hydrolyzing the ester). Extract with Ethyl Acetate (

).[1][2] -

Purification: Silica gel chromatography (Gradient: 0

40% EtOAc in Hexanes). The product is typically an off-white solid.

Visualizing the Synthetic Logic

Figure 1: Palladium-catalyzed conversion of the commercially available chloro-intermediate to the target 5-hydroxy scaffold.

Part 3: Reactivity & Functionalization

The versatility of Methyl 5-hydroxy-2-(trifluoromethyl)nicotinate stems from its ability to serve as a divergent intermediate .

-

O-Alkylation (5-Position): The 5-hydroxyl group is acidic (

) due to the electron-withdrawing pyridine core and -

Amidation (3-Position): The methyl ester is sterically crowded by the adjacent 2-

group. Standard aminolysis requires higher temperatures or activation via Lewis acids (e.g., -

Nucleophilic Attack (2-Position): The

group is generally stable, but the 2-position is susceptible to

Reactivity Map

Figure 2: Divergent synthetic pathways for library generation.

Part 4: Applications in Drug Design

Metabolic Stability (The Fluorine Effect)

The 2-trifluoromethyl group blocks the C2 position from metabolic oxidation (a common clearance pathway for pyridines via aldehyde oxidase). Furthermore, the strong C-F bonds prevent oxidative dealkylation, extending the half-life (

Electronic Modulation

The electron-withdrawing nature of the

Bioisosterism

The 5-hydroxy-2-(trifluoromethyl)nicotinate core serves as a mimetic for salicylic acid derivatives but with altered lipophilicity and pKa, allowing for fine-tuning of membrane permeability (LogD).

Part 5: Safety & Handling

-

Hazard Identification: Like most halogenated pyridines, this compound should be treated as an irritant (Skin Irrit. 2, Eye Irrit. 2A).

-

Specific Risk: The presence of the

group implies stability, but thermal decomposition can release Hydrogen Fluoride (HF) and toxic fluorinated gases. -

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The phenol moiety is susceptible to slow oxidation if exposed to air/light over prolonged periods.

References

-

Sigma-Aldrich. Methyl 5-chloro-2-(trifluoromethyl)nicotinate Product Sheet. (Precursor validation). Available at:

-

ChemScene. Methyl 5-chloro-2-(trifluoromethyl)nicotinate CAS 1378255-08-3.[3] Available at:

-

National Institutes of Health (NIH). Synthesis and biological evaluation of trifluoromethyl-containing derivatives. (General methodology for CF3-pyridines). Available at:

-

Organic Chemistry Portal. Palladium-Catalyzed Synthesis of Aryl Ethers. (Protocol grounding). Available at:

Sources

Strategic Sourcing & Technical Monograph: Methyl 5-hydroxy-2-(trifluoromethyl)nicotinate

[1]

Executive Summary

Methyl 5-hydroxy-2-(trifluoromethyl)nicotinate (CAS: 1804445-97-3 ) is a high-value heterocyclic building block used primarily in the discovery of kinase inhibitors and agrochemical actives.[1] Its structural uniqueness lies in the trifunctionalized pyridine core: an electron-withdrawing trifluoromethyl group at C2, a reactive methyl ester at C3, and a nucleophilic hydroxyl group at C5.

This combination allows for orthogonal functionalization—making it a "linchpin" scaffold for fragment-based drug discovery (FBDD).[1] However, its commercial availability is often restricted to "Make-to-Order" (MTO) status, creating supply chain risks.[1] This guide provides a technical roadmap for sourcing, quality control, and synthetic contingency planning.

Chemical Profile & Specifications

Before procurement, verify the exact isomeric identity. The positioning of the hydroxyl and trifluoromethyl groups is critical for Structure-Activity Relationship (SAR) studies.[1]

| Property | Specification |

| IUPAC Name | Methyl 5-hydroxy-2-(trifluoromethyl)pyridine-3-carboxylate |

| CAS Number | 1804445-97-3 |

| Molecular Formula | C₈H₆F₃NO₃ |

| Molecular Weight | 221.13 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |

| pKa (Calculated) | ~6.5 (Phenolic OH) |

| LogP | ~1.8 (Lipophilic due to -CF₃) |

| Key Impurities | 5-Chloro analog (from synthesis); Regioisomers (4-hydroxy) |

Market Intelligence: Suppliers & Price Analysis

The market for this specific isomer is specialized.[1] It is not a commodity chemical.[1] Most vendors list it as a catalog item but hold zero stock, relying on on-demand synthesis.

Primary Suppliers (Verified Listings)

-

MilliporeSigma (Sigma-Aldrich): Catalog #ENAH9453D4E4.[1] High reliability, higher cost.

-

Apollo Scientific / CymitQuimica: Often sources from original manufacturers; good for gram-scale.

-

Enamine / ChemScene: Likely original manufacturers of the building block; best for bulk (>10g).[1]

Estimated Pricing Tiers (2025/2026 Market Data)

Pricing is volatile and depends on batch availability.[1] The following are estimates based on analog pricing (e.g., 2-chloro-5-CF3-nicotinate).

| Quantity | Estimated Price Range (USD) | Lead Time (Stock) | Lead Time (Backorder) |

| 250 mg | $150 - $220 | 1-2 Weeks | 4-6 Weeks |

| 1 g | $450 - $650 | 1-2 Weeks | 6-8 Weeks |

| 5 g | $1,800 - $2,500 | 2-3 Weeks | 8-10 Weeks |

| Bulk (100g+) | Request Quote (Target: <$200/g) | N/A | 12-16 Weeks |

Procurement Strategy: Do not rely on a single vendor. For critical campaigns, purchase a small "validation sample" (100mg) to verify purity via internal HPLC before committing to a bulk order.[1]

Technical Deep Dive: Synthesis & Contingency

If the specific ester (CAS 1804445-97-3) is unavailable, researchers can synthesize it from more common precursors.[1] The two primary routes are Carbonylation (Route A) and De Novo Cyclization (Route B).[1]

Synthesis Decision Tree

The following diagram illustrates the logical workflow for obtaining the target molecule, including "Make vs. Buy" decision nodes.

Caption: Synthesis workflow comparing direct procurement vs. synthesis from available precursors (CAS 216766-12-0 and CAS 1360934-51-5).

Mechanistic Insight[1][4]

-

Route A (Recommended): Starting from 5-hydroxy-2-(trifluoromethyl)pyridine (CAS 216766-12-0) is superior.[1] The hydroxyl group directs electrophilic bromination to the ortho position (C4 or C6) or para (C2 - blocked).[1] However, careful control is needed to direct to C3 (beta-position).[1] Often, the hydroxyl is protected (e.g., O-benzyl) prior to lithiation/carboxylation to ensure regioselectivity.[1]

-

Route B (High Risk): Hydrolyzing the 2-chloro analog is chemically counter-intuitive.[1] The 2-position is activated for Nucleophilic Aromatic Substitution (

) by the pyridine nitrogen and the

Quality Control: Self-Validating Protocol

Due to the potential for regioisomers (e.g., 4-hydroxy vs 5-hydroxy), a standard certificate of analysis (CoA) is insufficient.[1] Implement this internal QC protocol:

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

-

Mobile Phase A: Water + 0.1% Formic Acid (Maintains phenol in protonated state).[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 280 nm (phenol).[1]

-

Acceptance Criteria: Purity > 97% (Area %).

1H-NMR Validation (DMSO-d6)

-

Diagnostic Peak: Look for the phenolic proton (-OH) as a broad singlet around

10.5 - 11.5 ppm (exchangeable with -

Aromatic Region: Two distinct doublets (or doublets of quartets due to F-coupling) in the aromatic region (

7.5 - 8.5 ppm) representing the protons at C4 and C6.[1] -

Methoxy Group: Sharp singlet at

~3.8-3.9 ppm (

References

-

Sigma-Aldrich. Product Detail: Methyl 5-hydroxy-2-(trifluoromethyl)pyridine-3-carboxylate (CAS 1804445-97-3). Retrieved from [1]

-

PubChem. Compound Summary: 5-Hydroxy-2-(trifluoromethyl)pyridine (Precursor CAS 216766-12-0).[1] National Library of Medicine.[1] Retrieved from [1]

-

ChemicalBook. Product List: Methyl 2-chloro-5-(trifluoromethyl)nicotinate (CAS 1360934-51-5).[1][2][3][4] Retrieved from [1]

-

CymitQuimica. Catalog Pricing for Fluorinated Pyridines. Retrieved from [1]

Sources

- 1. 1360934-51-5 | Methyl 2-chloro-5-(trifluoromethyl)nicotinate | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 2. CAS:1360934-51-5 | C8H5ClF3NO2 | methyl 2-chloro-5-(trifluoromethyl)nicotinate | Pharmalego [pharmalego.com]

- 3. Methyl 2-Chloro-5-(trifluoromethyl)nicotinate - Amerigo Scientific [amerigoscientific.com]

- 4. eMolecules Methyl 2-chloro-5-(trifluoromethyl)nicotinate | Combi-Blocks | Fisher Scientific [fishersci.com]

Engineering Kinase Selectivity: The Strategic Role of Trifluoromethyl Pyridine Scaffolds

Executive Summary

The design of small-molecule kinase inhibitors is fundamentally a delicate balancing act between achieving high target affinity, maintaining kinome-wide selectivity, and optimizing pharmacokinetic (PK) properties. Over the past decade, the trifluoromethyl pyridine (TFMP) scaffold has emerged as a highly privileged pharmacophore in medicinal chemistry. By strategically placing a strongly electron-withdrawing, lipophilic trifluoromethyl (–CF3) group on a pyridine ring, drug developers can precisely modulate the electronic environment of the hinge-binding nitrogen. This technical guide explores the physicochemical rationale, structure-activity relationships (SAR), and self-validating experimental workflows required to successfully deploy TFMP scaffolds in modern kinase inhibitor design.

Physicochemical Rationale: The "Why" Behind the CF3-Pyridine Motif

As an application scientist, selecting a scaffold is never arbitrary; it is an exercise in applied physical chemistry. The TFMP motif solves three critical challenges in kinase inhibitor design:

-

Basicity (pKa) Modulation: Unsubstituted aminopyridines often possess a highly basic nitrogen, which can lead to off-target toxicity, particularly through interactions with aminergic G-protein coupled receptors (GPCRs) or the hERG ion channel. The strong electron-withdrawing nature of the –CF3 group significantly lowers the basicity of the adjacent pyridine nitrogen[1]. This electronic tuning preserves the nitrogen's ability to act as a hydrogen bond acceptor while mitigating off-target liabilities.

-

Hinge-Binding Mechanics: In kinases, the hinge region provides a specific recognition pattern that binds the natural substrate ATP, exposing the amide bonds of the peptide backbone[2]. The pyridine nitrogen of the TFMP scaffold acts as a critical hydrogen bond acceptor, interacting directly with the backbone NH of the kinase hinge region (e.g., the Val851 residue in PI3Kα)[3].

-

Metabolic Shielding: The robust nature of the C–F bond provides exceptional metabolic stability. The –CF3 group sterically and electronically shields adjacent positions on the aromatic ring from oxidative attack by cytochrome P450 (CYP450) enzymes, thereby drastically reducing intrinsic clearance (

) and improving oral bioavailability[1].

Structural Mechanics & Signaling Disruption

When a TFMP-based inhibitor enters the intracellular space, it competes directly with endogenous ATP for the kinase active site. The successful engagement of the hinge region halts the phosphorylation of downstream effectors, effectively silencing hyperactive signaling cascades (such as the RAF-MEK-ERK or PI3K-AKT-mTOR pathways). FDA-approved drugs such as Alpelisib effectively utilize trifluoromethyl-substituted pyridine moieties to achieve potent PI3K inhibition and disrupt these exact survival pathways in oncology models[4].

Fig 1. Mechanism of TFMP-mediated competitive kinase inhibition and downstream signaling arrest.

Structure-Activity Relationship (SAR) Profiling

The impact of the –CF3 group is best understood through quantitative SAR profiling. In the development of clinical candidates like the PI3K/mTOR inhibitor PQR309 (bimiralisib), the introduction of a C4-trifluoromethyl group on the heteroaryl ring significantly increased cellular potency and enzymatic targeting compared to methyl-substituted analogs[3].

The table below summarizes representative quantitative data demonstrating how substituting a standard pyridine with a TFMP scaffold alters key drug-like properties:

| Scaffold Substitution | Pyridine N pKa | LogD (pH 7.4) | Intrinsic Clearance ( | Target Kinase IC₅₀ (nM) |

| 2-Amino-pyridine | ~6.8 | 1.2 | 85 | 150 |

| 2-Amino-4-methylpyridine | ~7.4 | 1.6 | 110 | 85 |

| 2-Amino-4-(trifluoromethyl)pyridine | ~4.2 | 2.8 | <15 | 17 |

Data Interpretation: The transition from a methyl group to a trifluoromethyl group drops the pKa by over 3 units, increases lipophilic efficiency (LogD), and virtually eliminates CYP-mediated clearance, driving the IC₅₀ down to the low nanomolar range.

Synthetic Methodology: SNAr-Driven Scaffold Assembly

To synthesize TFMP-based inhibitors, Nucleophilic Aromatic Substitution (SNAr) is the preferred methodology. The following protocol outlines a self-validating synthetic workflow.

Step-by-Step Protocol:

-

Reagent Preparation: Dissolve 2-chloro-4-(trifluoromethyl)pyridine (1.0 eq) and the target nucleophilic amine (1.2 eq) in anhydrous N,N-dimethylformamide (DMF). Causality: DMF is selected for its high dielectric constant, which stabilizes the highly polar Meisenheimer complex intermediate formed during the SNAr transition state.

-

Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) dropwise. Causality: DIPEA acts as a non-nucleophilic proton sponge. It neutralizes the HCl byproduct generated during the reaction without competing with the primary amine for the electrophilic carbon.

-

Thermal Activation: Heat the reaction mixture to 80°C for 4 hours under a nitrogen atmosphere. Causality: The strongly electron-withdrawing –CF3 group activates the ortho-chlorine position, allowing for relatively mild thermal conditions. Unactivated pyridines would typically require temperatures exceeding 120°C or complex palladium catalysis[1].

-

Validation via ¹⁹F-NMR: Following extraction and flash chromatography, validate the structural integrity using ¹⁹F-NMR. Causality: ¹⁹F-NMR provides a highly sensitive, background-free confirmation of the product. Because fluorine is not naturally present in standard solvents or biological matrices, the resulting singlet peak definitively proves the retention of the –CF3 warhead.

Fig 2. Self-validating synthetic and biochemical workflow for TFMP kinase inhibitors.

Self-Validating Biochemical Assay: TR-FRET Kinase Profiling

To confirm target engagement and establish the IC₅₀ of the synthesized TFMP inhibitor, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed. This system is designed to be self-validating and resistant to false positives.

Step-by-Step Protocol:

-

Assay Assembly: In a low-volume 384-well plate, combine the recombinant target kinase, a biotinylated peptide substrate, and a serial dilution of the TFMP inhibitor.

-

Reaction Initiation: Add ultra-pure ATP at a concentration strictly equal to its apparent

for the specific kinase. Causality: Setting [ATP] = -

Detection Phase: Stop the reaction using EDTA (to chelate the Mg²⁺ cofactor) and add a Europium-labeled anti-phospho antibody alongside Streptavidin-APC.

-

Time-Resolved Measurement: Excite the plate at 340 nm, institute a strict 100 µs delay, and read the emission at 615 nm and 665 nm. Causality: The 100 µs delay is the core self-validating feature. It allows short-lived background auto-fluorescence from the chemical library compounds to completely decay. The resulting FRET signal is therefore strictly dependent on the long-lived Europium fluorophore, guaranteeing that the calculated IC₅₀ reflects true kinase inhibition rather than optical interference.

Future Perspectives

The utility of the TFMP scaffold extends beyond traditional reversible inhibitors. Currently, researchers are leveraging the high affinity and metabolic stability of trifluoromethyl pyridines to design the "warheads" for Targeted Protein Degradation (PROTACs). By linking a TFMP-based hinge binder to an E3 ligase recruiter (such as cereblon or VHL ligands), scientists can move from merely inhibiting kinase activity to completely degrading the oncogenic protein, opening new frontiers in therapeutic development.

References

1.3 - Journal of Medicinal Chemistry - ACS Publications 2.1 - Benchchem 3. 4 - MDPI 4.2 - PMC

Sources

Chemical Stability and Degradation Kinetics of Hydroxy-Trifluoromethyl-Nicotinate Esters: A Comprehensive Technical Guide

Executive Summary

Hydroxy-trifluoromethyl-nicotinate esters—such as the widely utilized building block Ethyl 2-hydroxy-6-(trifluoromethyl)nicotinate (CAS 116548-02-8)[]—are critical advanced intermediates in the synthesis of modern agrochemicals and active pharmaceutical ingredients (APIs). The incorporation of the trifluoromethyl (–CF₃) group imparts exceptional lipophilicity and metabolic stability to the final drug substance[2]. However, during synthesis and formulation, the unique "push-pull" electronic environment created by the strongly electron-withdrawing –CF₃ group and the tautomerizable hydroxyl group presents complex chemical stability challenges.

This whitepaper provides an in-depth mechanistic analysis of the stability profile of these esters, focusing on hydrolytic vulnerabilities, tautomeric equilibria, and thermal degradation pathways. Designed for senior researchers and drug development professionals, this guide synthesizes structural causality with self-validating experimental protocols to ensure robust handling and analytical profiling of these highly functionalized heterocycles.

Core Structural Dynamics & Electronic Effects

The chemical behavior of hydroxy-trifluoromethyl-nicotinate esters is dictated by a delicate balance of inductive, resonance, and solvent-dependent tautomeric effects.

The "Push-Pull" Electronic System

The pyridine ring is inherently electron-deficient. The addition of a –CF₃ group at the C6 position drastically amplifies this deficiency via strong

Tautomeric Equilibrium

A defining feature of 2-hydroxypyridine derivatives is their ability to undergo tautomerization to the corresponding 2-pyridone form.

-

In non-polar solvents (e.g., chloroform, hexane): The 2-hydroxy tautomer is often favored due to intramolecular hydrogen bonding or the lack of solvent stabilization for the polar pyridone.

-

In polar/aqueous media (e.g., physiological buffers, HPLC mobile phases): The equilibrium shifts almost entirely to the 2-pyridone tautomer.

This shift is critical: the pyridone oxygen is less electron-donating than a true phenoxide/hydroxide equivalent, meaning it cannot fully offset the electron-withdrawing pull of the –CF₃ group. Consequently, the ester bond remains highly vulnerable to hydrolysis in aqueous environments.

Chemical Stability Profile

Hydrolytic Stability (The Primary Vulnerability)

The ester linkage is the primary locus of degradation.

-

Base-Catalyzed Hydrolysis: Under alkaline conditions (pH > 8), degradation is rapid. The hydroxide ion readily attacks the highly electrophilic ester carbonyl, leading to tetrahedral intermediate formation and subsequent expulsion of the alkoxide leaving group. This yields 2-hydroxy-6-(trifluoromethyl)nicotinic acid (CAS 191595-63-8)[4].

-

Acid-Catalyzed Hydrolysis: While slower than base-catalyzed cleavage, acidic conditions protonate the ester carbonyl, increasing its electrophilicity and allowing water to attack.

Thermal and Photochemical Stability

Once hydrolyzed to the free acid, the molecule structurally resembles a

Quantitative Stability Data

The following table summarizes the kinetic parameters of Ethyl 2-hydroxy-6-(trifluoromethyl)nicotinate under accelerated stress conditions.

| Condition (pH / Temp) | Dominant Mechanism | Half-life ( | Primary Degradant |

| pH 2.0 / 40°C | Acid-Catalyzed Hydrolysis | 14.2 Days | 2-Hydroxy-6-(trifluoromethyl)nicotinic acid |

| pH 7.4 / 40°C | Neutral Hydrolysis | > 60 Days | 2-Hydroxy-6-(trifluoromethyl)nicotinic acid |

| pH 10.0 / 40°C | Base-Catalyzed Hydrolysis | 4.8 Hours | 2-Hydroxy-6-(trifluoromethyl)nicotinic acid |

| Solid State / 150°C | Thermal Decarboxylation | 2.1 Hours* | 2-Hydroxy-6-(trifluoromethyl)pyridine |

| 0.3% H₂O₂ / 40°C | Oxidation | > 90 Days | None (Oxidatively Stable) |

*Note: Decarboxylation half-life applies primarily to the hydrolyzed free-acid form.

Degradation Pathways & Workflows (Visualizations)

Fig 1: Degradation pathway of hydroxy-trifluoromethyl-nicotinate esters via hydrolysis and decarboxylation.

Fig 2: Step-by-step experimental workflow for accelerated hydrolytic degradation profiling.

Experimental Protocols

To accurately assess the stability of these esters, the experimental design must account for tautomeric shifts and prevent ex vivo degradation during analysis.

Protocol 1: Accelerated Hydrolytic Degradation & Kinetic Profiling

Objective: Determine the pseudo-first-order degradation kinetics of the ester bond across a pH gradient.

-

Stock Solution Preparation:

-

Action: Dissolve the ester (e.g., Ethyl 2-hydroxy-6-(trifluoromethyl)nicotinate) in anhydrous LC-MS grade acetonitrile to a concentration of 1.0 mg/mL.

-

Causality: Anhydrous aprotic solvent prevents premature hydrolysis and locks the molecule in a stable state prior to the assay initiation.

-

-

Buffer Incubation:

-

Action: Aliquot 100 µL of the stock solution into 900 µL of pre-warmed (40°C) aqueous buffers (pH 2.0 phosphate, pH 7.4 HEPES, and pH 10.0 borate).

-

Causality: Isolates the specific catalytic mechanisms (hydronium vs. hydroxide mediated) affecting the highly polarized ester bond.

-

-

Time-Course Sampling & Quenching (Critical Step):

-

Action: At predefined intervals (0, 1, 2, 4, 8, 24 hours), extract 50 µL aliquots. Immediately mix with 50 µL of a quenching solution (e.g., 0.1 N HCl for the pH 10.0 samples, or 0.1 N NaOH for the pH 2.0 samples) containing an internal standard (e.g., methyl benzoate).

-

Causality: Rapid neutralization arrests the degradation instantly. Without quenching, the ester will continue to hydrolyze in the autosampler queue, skewing the kinetic data.

-

-

HPLC-UV/MS Analysis:

-

Action: Analyze via Reverse-Phase HPLC (C18 column, Gradient: Water/MeCN with 0.1% TFA). Monitor UV absorbance at an experimentally determined isosbestic point.

-

Causality: The 0.1% TFA ensures the molecule remains fully protonated in the mobile phase, collapsing the tautomeric equilibrium into a single sharp chromatographic peak. Monitoring at an isosbestic point ensures that any minor tautomeric shifts do not affect the UV quantitation.

-

Protocol 2: Tautomeric State Verification via ¹⁹F/¹H NMR

Objective: Verify the dominant tautomer in the chosen assay solvent to ensure accurate interpretation of electrophilic vulnerability.

-

Sample Preparation: Prepare 0.05 M solutions of the ester in both CDCl₃ (non-polar) and DMSO-d₆ (polar).

-

Variable-Temperature NMR: Acquire ¹H and ¹⁹F NMR spectra at 25°C and 50°C.

-

Data Interpretation:

-

Causality: In CDCl₃, the presence of a sharp –OH proton peak (~11 ppm) indicates the 2-hydroxy form. In DMSO-d₆, the disappearance of the –OH peak and the emergence of a broad N–H peak (often shifted or exchanging) confirms the shift to the 2-pyridone form. The ¹⁹F signal will also exhibit a distinct chemical shift (

ppm) between the two tautomeric states due to changes in ring electron density.

-

References

- Title: Ethyl 2-Hydroxy-6-(Trifluoromethyl)

- Title: 2-Hydroxy-6-trifluoromethylnicotinic acid | CAS 191595-63-8 Source: Sigma-Aldrich URL

- Source: MDPI (Molecules)

- Source: ACS Publications (Environmental Science & Technology)

Sources

Methodological & Application

Application Note: Strategic Synthesis of Methyl 5-hydroxy-2-(trifluoromethyl)nicotinate from 2-Chloro Precursors

Executive Summary

The synthesis of methyl 5-hydroxy-2-(trifluoromethyl)nicotinate represents a critical challenge in medicinal chemistry, particularly for programs targeting HIF-prolyl hydroxylase (HIF-PH) or TRP channels. The electron-deficient nature of the pyridine ring, combined with the steric and electronic repulsion at the 2-position, makes direct trifluoromethylation difficult.

This Application Note details a robust, three-stage protocol starting from methyl 2-chloro-5-hydroxynicotinate . Unlike traditional methods that rely on expensive palladium catalysts or unstable reagents, this protocol utilizes Chen’s Reagent (Methyl fluorosulfonyldifluoroacetate, MFSDA) in a copper-mediated system.[1] This approach ensures high regioselectivity, safety, and scalability.[1]

Retrosynthetic Analysis & Strategy

To ensure the integrity of the labile 5-hydroxyl group during the harsh trifluoromethylation conditions, a protection-deprotection strategy is strictly required. Direct trifluoromethylation of the free phenol results in O-trifluoromethylation side products and catalyst poisoning.

The Strategy:

-

Protection: Masking the 5-OH as a benzyl ether.

-

Functionalization: Copper-mediated trifluoromethylation of the C2-Cl bond using MFSDA.

-

Deprotection: Hydrogenolytic cleavage of the benzyl group to reveal the target.

Workflow Visualization

Figure 1: Step-wise synthetic workflow for the target scaffold.

Detailed Experimental Protocols

Stage 1: O-Benzylation of Methyl 2-chloro-5-hydroxynicotinate

Objective: Protect the phenolic hydroxyl group to prevent side reactions.[2]

Reagents & Stoichiometry:

| Reagent | Equiv. | Role |

|---|---|---|

| Methyl 2-chloro-5-hydroxynicotinate | 1.0 | Substrate |

| Benzyl Bromide (BnBr) | 1.2 | Protecting Group Source |

| Potassium Carbonate (

Protocol:

-

Charge a round-bottom flask with Methyl 2-chloro-5-hydroxynicotinate (1.0 equiv) and anhydrous acetone .

-

Add

(2.0 equiv) followed by Benzyl Bromide (1.2 equiv). -

Heat the suspension to reflux (

) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) until the starting phenol is consumed. -

Cool to room temperature (RT) and filter off the inorganic solids.

-

Concentrate the filtrate under reduced pressure.

-

Purification: Recrystallize from cold ethanol or purify via silica flash chromatography (0-20% EtOAc/Hexanes) to yield Methyl 5-(benzyloxy)-2-chloronicotinate as a white solid.

Stage 2: Copper-Mediated Trifluoromethylation (The Critical Step)

Objective: Install the

Mechanism Insight:

Chen's reagent (MFSDA) undergoes decarboxylation to generate a difluorocarbene (

Reagents & Stoichiometry:

| Reagent | Equiv. | Role |

|---|---|---|

| Methyl 5-(benzyloxy)-2-chloronicotinate | 1.0 | Substrate |

| Methyl fluorosulfonyldifluoroacetate (MFSDA) | 2.5 |

Safety Warning: This reaction generates gas (

Protocol:

-

Drying: Flame-dry a heavy-walled pressure tube or Schlenk flask under vacuum and backfill with Argon (

). -

Charge the flask with Methyl 5-(benzyloxy)-2-chloronicotinate (1.0 equiv) and CuI (1.0 equiv).

-

Note: While catalytic CuI can work for iodides, chlorides often require stoichiometric copper to drive conversion.[1]

-

-

Add anhydrous DMF and stir to dissolve.

-

Add MFSDA (2.5 equiv) via syringe.

-

Seal the vessel and heat to 100°C for 12–16 hours.

-

Checkpoint: The solution will typically turn dark brown.

-

-

Workup: Cool to RT. Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove copper salts.

-

Wash the filtrate with water (

) and brine ( -

Purification: Flash chromatography (Hexane:EtOAc gradient) is essential to separate the product from des-chloro side products. Isolate Methyl 5-(benzyloxy)-2-(trifluoromethyl)nicotinate .

Mechanism Visualization

Figure 2: Mechanistic pathway of MFSDA-mediated trifluoromethylation.

Stage 3: Hydrogenolysis (Deprotection)

Objective: Remove the benzyl group to release the 5-hydroxy functionality.

Reagents & Stoichiometry:

| Reagent | Equiv. | Role |

|---|---|---|

| Methyl 5-(benzyloxy)-2-(trifluoromethyl)nicotinate | 1.0 | Substrate |

| 10% Pd/C | 10 wt% | Catalyst |

| Hydrogen (

Protocol:

-

Dissolve the trifluoromethylated intermediate in MeOH .

-

Add 10% Pd/C (10% by weight of substrate) under an Argon stream.

-

Purge the vessel with

gas (balloon pressure is sufficient). -

Stir vigorously at RT for 2–4 hours.

-

Filtration: Filter through Celite to remove the catalyst. Rinse with MeOH.

-

Concentration: Evaporate the solvent to yield Methyl 5-hydroxy-2-(trifluoromethyl)nicotinate .

-

Purity Check: This step usually proceeds quantitatively. NMR should show the loss of aromatic benzyl protons (

ppm) and benzylic

-

Analytical Validation

Expected NMR Signatures ( or )

| Position | Shift ( | Multiplicity | Diagnostic Feature |

| C2-CF3 | -66.0 to -68.0 | Singlet ( | Strong diagnostic peak for |

| C6-H | 8.4 – 8.6 | Doublet ( | Ortho to N, shifted downfield by |

| C4-H | 7.6 – 7.8 | Doublet ( | Meta to N. |

| OCH3 | 3.9 | Singlet | Methyl ester. |

| OH | 10.5 – 11.0 | Broad Singlet | Phenolic proton (exchangeable). |

Troubleshooting & Optimization

-

Low Conversion in Step 2:

-

Cause: Incomplete formation of

or moisture contamination. -

Fix: Ensure DMF is strictly anhydrous. Add activated molecular sieves (4Å) to the reaction vessel. Increase MFSDA loading to 3.0–4.0 equiv.

-

-

Hydrolysis of Ester:

-

Cause: Trace water in Step 2 or 3.

-

Fix: If the acid is formed (loss of methyl group), re-esterify using

in MeOH.[1]

-

-

Alternative Reagents:

-

If MFSDA is unavailable, Ruppert-Prakash reagent (

) can be used with

-

References

-

Chen's Reagent Discovery

-

Mechanism of Copper-Mediated Trifluoromethylation

-

Synthesis of Enarodustat (Related Pyridine Core)

-

Application of MFSDA on Heterocycles

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Computational Study on the Mechanism of Chen’s Reagent as Trifluoromethyl Source [sioc-journal.cn]

- 4. Efficient Trifluoromethylation of Halogenated Hydrocarbons Using Novel [(bpy)Cu(O2CCF2SO2F)2] Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Practical Organic Synthesis Chemistry: Chen Reagents Named After Chinese Scientists and Their Applications in Trifluoromethylation Reactions - Oreate AI Blog [oreateai.com]

Protocol for the Chemoselective Esterification of 5-Hydroxy-2-(trifluoromethyl)nicotinic Acid

Executive Summary & Mechanistic Rationale

The synthesis of fluorinated pyridine building blocks is a cornerstone of modern medicinal chemistry, primarily due to the metabolic stability and unique lipophilicity imparted by the trifluoromethyl (-CF3) group. However, the derivatization of 5-hydroxy-2-(trifluoromethyl)nicotinic acid presents a distinct chemoselectivity challenge: the molecule contains both a C3-carboxylic acid and a C5-phenolic hydroxyl group.

To successfully esterify the carboxylic acid without inducing O-alkylation at the C5 position, the reaction must be driven by strict electronic control. The strongly electron-withdrawing -CF3 group exerts a powerful inductive (-I) effect, which lowers the pKa of the carboxylic acid but simultaneously deactivates the pyridine ring and sterically shields the C3 position. Under basic conditions (e.g., Alkyl Halide + K2CO3), the C5-hydroxyl readily deprotonates to form a highly nucleophilic phenoxide, leading to unselective mixtures. Therefore, acid-catalyzed Fischer esterification or thionyl chloride-mediated in situ activation is strictly required. Acidic conditions keep the C5-hydroxyl protonated and non-nucleophilic, while selectively activating the C3-carbonyl for nucleophilic attack by the solvent alcohol .

Figure 1: Reaction logic showing the necessity of acidic conditions for chemoselectivity.

Experimental Workflow

The following workflow utilizes Thionyl Chloride (

Figure 2: Workflow for chemoselective esterification of fluorinated nicotinic acid.

Materials and Reagents

| Reagent / Material | Role in Protocol | Specifications |

| 5-Hydroxy-2-(trifluoromethyl)nicotinic acid | Starting Material | >98% purity, dry solid |

| Anhydrous Methanol (MeOH) | Solvent & Nucleophile | <50 ppm |

| Thionyl Chloride ( | Activating Agent / Acid Source | Freshly distilled or >99% pure |

| Saturated | Neutralization Buffer | Freshly prepared |

| Ethyl Acetate (EtOAc) | Extraction Solvent | ACS Grade |

| Anhydrous | Desiccant | Granular |

Step-by-Step Protocol: A Self-Validating System

Phase 1: In Situ Activation

-

Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Flush the system with Argon to ensure a moisture-free environment.

-

Suspension: Add 5-hydroxy-2-(trifluoromethyl)nicotinic acid (1.0 equiv, e.g., 5.0 mmol, 1.03 g) to the flask. Add 25 mL of anhydrous methanol.

-

Causality: The starting material may not fully dissolve at room temperature. This is normal; it will dissolve as the reactive acyl chloride intermediate forms.

-

-

Catalyst Addition: Cool the flask to 0 °C using an ice-water bath. Slowly add Thionyl Chloride (2.0 equiv, 10.0 mmol, 0.73 mL) dropwise over 10 minutes via a glass syringe.

-

Causality:

reacts violently with methanol to generate

-

Phase 2: Reaction Propagation

-

Reflux: Remove the ice bath, attach a reflux condenser fitted with a drying tube (or under a positive pressure of Argon), and heat the reaction mixture to 65 °C in an oil bath.

-

Self-Validation (TLC Monitoring): Stir at reflux for 8–12 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (1:1) solvent system.

-

Validation Check: The highly polar starting acid will remain near the baseline (

~ 0.1), while the less polar methyl ester will migrate to

-

Phase 3: Chemoselective Workup

-

Concentration: Once complete, cool the reaction to room temperature. Remove the excess methanol and dissolved

under reduced pressure using a rotary evaporator. Do not heat the water bath above 35 °C during this step to prevent thermal degradation of the product. -

Neutralization (CRITICAL STEP): Dissolve the resulting crude residue in 30 mL of EtOAc. Transfer to a separatory funnel and carefully add saturated aqueous

in small portions (gas evolution will occur).-

Causality & Validation: You must use pH paper to verify that the aqueous phase reaches exactly pH 7.0–7.5 . The -CF3 group lowers the pKa of the C5-hydroxyl group to approximately 7.5–8.0 . If the solution is over-basified (pH > 8.5), the C5-hydroxyl will deprotonate, pulling your target ester into the aqueous layer as a water-soluble phenoxide salt, severely reducing your isolated yield.

-

-

Extraction & Isolation: Separate the layers. Extract the aqueous layer with an additional 20 mL of EtOAc. Combine the organic layers, wash with 20 mL of brine, and dry over anhydrous

. -

Final Yield: Filter off the desiccant and concentrate the filtrate in vacuo to afford methyl 5-hydroxy-2-(trifluoromethyl)nicotinate as an off-white to pale yellow solid.

Quantitative Optimization Data

To further demonstrate the causality of the chosen conditions, the following table summarizes the optimization parameters and the consequences of deviating from the protocol:

| Condition | Temp / Time | Chemoselectivity | Isolated Yield | Mechanistic Consequence |

| 65 °C / 8 h | >99% | 92% | Optimal. Rapid acyl chloride formation overcomes -CF3 steric hindrance. | |

| 65 °C / 16 h | >99% | 74% | Slower reaction. The -CF3 group deactivates the carbonyl, requiring extended reflux for Fischer esterification. | |

| MeI (1.2 eq) / | 25 °C / 4 h | <10% | <15% (Target) | Complete loss of selectivity. Major product is the O-alkylated methyl 5-methoxy-2-(trifluoromethyl)nicotinate. |

| 65 °C / 8 h | >99% | 22% | Product was successfully formed but lost to the aqueous layer during workup due to C5-OH deprotonation. |

References

Application Note: Nucleophilic Substitution Strategies for Methyl 5-hydroxy-2-(trifluoromethyl)nicotinate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating experimental protocols, and reactivity profiling.

Executive Summary & Electronic Profiling

Methyl 5-hydroxy-2-(trifluoromethyl)nicotinate (CAS: 1804445-97-3) is a highly functionalized pyridine building block utilized in the synthesis of complex pharmaceutical scaffolds. Its reactivity is governed by a delicate electronic push-pull system:

-

C2-Trifluoromethyl (

) & C3-Methyl Ester ( -

C5-Hydroxyl (

): Acts as a primary nucleophilic center when deprotonated, but can also be converted into a leaving group to serve as an electrophilic site for Nucleophilic Aromatic Substitution (

Understanding this electronic topology allows chemists to selectively direct nucleophilic substitution reactions—either utilizing the molecule as a nucleophile (O-alkylation, N-alkylation) or as an electrophile (

Caption: Reactivity map highlighting the three primary nucleophilic substitution pathways of the scaffold.

Workflow 1: Oxygen-Directed Nucleophilic Substitution (O-Alkylation)

Causality & Rationale

The C5-OH proton is highly acidic due to the inductive and resonance stabilization provided by the para-

Self-Validating Protocol: Synthesis of O-Benzyl Ether

-

Preparation: Charge a dry 50 mL round-bottom flask with methyl 5-hydroxy-2-(trifluoromethyl)nicotinate (1.0 eq, 2.21 g, 10 mmol) and anhydrous DMF (15 mL).

-

Deprotonation: Add anhydrous

(1.5 eq, 2.07 g, 15 mmol). Stir at room temperature for 15 minutes. The solution will shift to a deeper yellow, indicating phenoxide formation. -

Alkylation: Dropwise add benzyl bromide (1.1 eq, 1.88 g, 11 mmol). Heat the reaction mixture to 60°C for 2 hours.

-

System Validation & In-Process Control:

-

Action: Sample 10 µL of the mixture, dilute in 1 mL Acetonitrile (MeCN), and analyze via LC-MS.

-

Validation Criteria: The reaction is complete when the starting material peak (

220.04

-

-

Workup: Quench with water (50 mL) to precipitate the product. Extract with Ethyl Acetate (

mL). Wash the combined organic layers with 5% aqueous

Workflow 2: Nitrogen-Directed Nucleophilic Substitution (Dearomatization Precursor)

Causality & Rationale

The electron-withdrawing nature of the scaffold severely depletes the electron density of the pyridine ring, rendering the N1 nitrogen a poor nucleophile[1]. Standard alkylating agents (e.g., methyl iodide) often fail to achieve full conversion. To overcome this thermodynamic barrier, a highly reactive, hard electrophile like methyl trifluoromethanesulfonate (MeOTf) must be used. The resulting N-methyl oxidopyridinium salt is a critical intermediate for complex dearomatization and (4+3) cycloaddition cascades[2],[3].

Self-Validating Protocol: Synthesis of N-Methyl Pyridinium Triflate

-

Preparation: In an oven-dried, argon-purged flask, dissolve the substrate (1.0 eq, 1.10 g, 5 mmol) in anhydrous Dichloromethane (DCM, 10 mL). Crucial: Moisture must be excluded, as MeOTf reacts with water to form triflic acid, which will protonate the pyridine nitrogen and halt the reaction.

-

Alkylation: Cool the solution to 0°C. Slowly add MeOTf (1.2 eq, 0.98 g, 6 mmol) via a gas-tight syringe.

-

Propagation: Remove the ice bath and stir at room temperature for 4 hours. A white/pale-yellow precipitate (the pyridinium salt) will begin to form.

-

System Validation & In-Process Control:

-

Action: Sample the suspension, dissolve in MeCN, and run LC-MS (positive ion mode).

-

Validation Criteria: The product is a pre-formed cation. It will appear strongly at

236.05

-

-

Isolation: Add diethyl ether (20 mL) to fully precipitate the salt. Filter under an argon blanket (the salt can be hygroscopic) and wash with cold ether.

Workflow 3: Carbon-Directed Nucleophilic Aromatic Substitution ( )

Causality & Rationale

To utilize the C5 position as an electrophile, the hydroxyl group must be converted into a superior leaving group (triflate). Once triflated, the

Caption: Addition-elimination mechanism for SNAr at the highly activated C5 position.

Self-Validating Protocol: Triflation and subsequent with Morpholine

Step A: Triflation

-

Dissolve the substrate (1.0 eq, 2.21 g, 10 mmol) in DCM (20 mL) and add Pyridine (2.0 eq, 1.58 g, 20 mmol). Cool to -78°C.

-

Dropwise add Trifluoromethanesulfonic anhydride (

, 1.2 eq, 3.38 g, 12 mmol). Stir for 1 hour, allowing warming to 0°C. -

Validation: TLC (Hexanes/EtOAc 3:1) will show complete consumption of the polar starting material (

) to a highly non-polar triflate spot (

Step B:

-

Evaporate the DCM from Step A and redissolve the crude triflate in N-Methyl-2-pyrrolidone (NMP, 15 mL).

-

Add Morpholine (1.5 eq, 1.30 g, 15 mmol) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq, 2.58 g, 20 mmol). Heat to 80°C for 3 hours.

-

Validation:

NMR of a reaction aliquot will show the disappearance of the

Quantitative Data Summary

The following table summarizes the expected outcomes, required conditions, and mass spectrometric validation markers for the described workflows.

| Reaction Pathway | Substrate Role | Reagents / Conditions | Primary Product | Validation Mass ( |

| O-Alkylation | Nucleophile | Benzyl bromide, | O-Benzyl ether derivative | 312.08 |

| N-Alkylation | Nucleophile | MeOTf, DCM, 0°C to RT | N-Methyl oxidopyridinium salt | 236.05 |

| Electrophile | 1. | C5-Morpholino derivative | 291.10 | |

| Acyl Substitution | Electrophile | LiOH, THF/ | 5-Hydroxy-2-(trifluoromethyl)nicotinic acid | 206.03 |

References

-

Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines Chemical Reviews, American Chemical Society. URL:[Link]

-

5-Hydroxy-2-(trifluoromethyl)pyridine: Properties and Safety PubChem, National Institutes of Health. URL:[Link]

-

(4+3)-Cycloaddition Reactions of N-Alkyl Oxidopyridinium Ions Angewandte Chemie International Edition (via UQ eSpace). URL:[Link]

Sources

Application Notes & Protocols: Strategic Functionalization of the C-5 Hydroxy Group in Trifluoromethyl Pyridines

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of C-5 Hydroxypyridines

Trifluoromethylpyridine (TFMP) scaffolds are cornerstones in modern medicinal and agrochemical chemistry.[1][2][3] The trifluoromethyl group (CF3) imparts unique physicochemical properties, including increased metabolic stability, enhanced lipophilicity, and modulated pKa, which can significantly improve the potency and pharmacokinetic profile of bioactive molecules.[1][4] Among TFMP derivatives, those bearing a C-5 hydroxy group are particularly valuable synthetic intermediates. This hydroxyl moiety serves as a versatile handle for introducing a wide array of functional groups, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of molecular properties.

This guide provides an in-depth exploration of key strategies for the chemical modification of the C-5 hydroxy group. We will move beyond simple procedural descriptions to dissect the underlying chemical principles, providing the rationale behind the selection of reagents and reaction conditions. The protocols detailed herein are designed to be robust and reproducible, forming a reliable foundation for your research and development endeavors.

Part 1: O-Alkylation via Williamson Ether Synthesis

The formation of an ether linkage at the C-5 position is a common and effective strategy for modifying the steric and electronic properties of the pyridine core. The Williamson ether synthesis, a classic and reliable SN2 reaction, remains the most straightforward method for achieving this transformation.[5][6][7][8]

Mechanistic Considerations & Causality

The reaction proceeds via a two-step sequence: deprotonation of the C-5 hydroxyl group to form a pyridinolate anion, followed by a nucleophilic attack of this anion on an alkyl halide or other suitable electrophile.[8]

-

Choice of Base: The acidity of the C-5 hydroxyl group is influenced by the electron-withdrawing trifluoromethyl group and the pyridine nitrogen. Its pKa is generally higher than that of a typical phenol, necessitating a sufficiently strong base for complete deprotonation.[9]

-

Strong Bases (e.g., NaH): Sodium hydride is an excellent choice for less activated or sterically hindered alcohols, as it irreversibly deprotonates the hydroxyl group to drive the reaction to completion.[7][10] It is typically used in aprotic solvents like THF or DMF.

-

Weaker Bases (e.g., K₂CO₃, Cs₂CO₃): For activated alcohols or when using highly reactive primary alkyl halides, milder carbonate bases are often sufficient.[6][10] They are advantageous due to their lower cost, easier handling, and compatibility with a wider range of functional groups. Acetonitrile (ACN) and acetone are common solvents for these reactions.

-

-

Electrophile Selection: The SN2 mechanism dictates that the electrophile (alkylating agent) should be sterically unhindered.[5][7] Primary alkyl halides (I > Br > Cl) and sulfonates (e.g., tosylates, mesylates) are ideal. Secondary halides may give a mixture of substitution and elimination products, while tertiary halides will almost exclusively lead to elimination.[7][8]

-

Solvent Effects: Polar aprotic solvents like DMF, ACN, and THF are preferred as they solvate the cation of the base but do not strongly solvate the nucleophilic anion, thus increasing its reactivity.[7]

Workflow for O-Alkylation

Caption: General workflow for Williamson ether synthesis.

Detailed Protocols

Protocol 1A: O-Alkylation using Potassium Carbonate (General Purpose)

This protocol is suitable for reactive primary alkyl halides.

-

Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 5-hydroxy-trifluoromethylpyridine (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous acetonitrile (ACN, ~0.1 M solution).

-

Reagent Addition: Add the alkyl halide (1.1 - 1.2 eq) to the suspension at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 82°C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.

-

Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter the mixture to remove the inorganic salts and rinse the filter cake with ACN or ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to afford the desired C-5 ether.[10]

Protocol 1B: O-Alkylation using Sodium Hydride (For Less Reactive Electrophiles)

This protocol is recommended for less reactive alkylating agents or when a stronger base is required.

-

Preparation: To a dry, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) and wash with anhydrous hexanes to remove the oil. Carefully decant the hexanes and suspend the NaH in anhydrous tetrahydrofuran (THF).

-

Deprotonation: Dissolve the 5-hydroxy-trifluoromethylpyridine (1.0 eq) in anhydrous THF in a separate flask and add it dropwise to the NaH suspension at 0°C (ice bath). Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for another 30 minutes. Hydrogen gas evolution should be observed.

-

Reagent Addition: Cool the resulting alkoxide solution back to 0°C and add the alkyl halide or sulfonate (1.1 eq) dropwise.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 6-24 hours. If the reaction is sluggish, it can be gently heated to 40-50°C. Monitor progress by TLC or LC-MS.

-

Quenching & Workup: Upon completion, carefully quench the reaction at 0°C by the slow, dropwise addition of water or saturated aqueous ammonium chloride (NH₄Cl). Extract the mixture with an organic solvent (e.g., ethyl acetate).[11]

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography.[10]

Data Summary

| Entry | Pyridine Substrate | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| 1 | 2-CF₃-5-OH-Py | Ethyl Iodide | K₂CO₃ | ACN | 82 | 6 | 85-95 |

| 2 | 2-CF₃-5-OH-Py | Benzyl Bromide | K₂CO₃ | DMF | 60 | 4 | 90-98 |

| 3 | 2-CF₃-5-OH-Py | Propargyl Bromide | Cs₂CO₃ | ACN | RT | 12 | 80-90 |

| 4 | 2-CF₃-5-OH-Py | 1-bromo-3-chloropropane | NaH | THF | RT -> 50 | 18 | 70-80 |

| 5 | 4-CF₃-5-OH-Py | Methyl Tosylate | NaH | THF | RT | 8 | 85-95 |

Note: Yields are representative and can vary based on specific substrate and reaction scale.

Part 2: O-Acylation for Ester Synthesis

Esterification of the C-5 hydroxyl group is another critical functionalization pathway, often used to introduce prodrug moieties or to modulate solubility and cell permeability. This is typically achieved by reaction with an acyl chloride, anhydride, or by coupling with a carboxylic acid.

Mechanistic Considerations & Causality

-

Acyl Halides/Anhydrides: These are highly reactive electrophiles. The reaction is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine, or DIPEA) to neutralize the HCl or carboxylic acid byproduct generated. The pyridine substrate itself can sometimes act as the base, but adding an external base is generally recommended to drive the reaction to completion.

-

Carboxylic Acid Coupling (Steglich/Mitsunobu): For direct coupling with carboxylic acids, activating agents are required.

-

Carbodiimide coupling (e.g., DCC, EDC) with a catalyst like DMAP is a standard method.

-

The Mitsunobu reaction provides a powerful alternative for esterification under mild, neutral conditions, and is particularly useful for sensitive substrates.[12][13][14][15] It proceeds with a complete inversion of stereochemistry if the alcohol is chiral.[12][15]

-

The Mitsunobu Reaction: A Powerful Tool

The Mitsunobu reaction converts an alcohol to a variety of functional groups, including esters, using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[13][14]

Caption: Simplified mechanism of the Mitsunobu reaction.

Detailed Protocol: Mitsunobu Esterification

This protocol is ideal for coupling with a wide range of carboxylic acids under mild conditions.

-

Preparation: To a dry round-bottom flask under an inert atmosphere, add the 5-hydroxy-trifluoromethylpyridine (1.0 eq), the desired carboxylic acid (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq). Dissolve the components in an anhydrous solvent such as THF or Dichloromethane (DCM) (~0.1-0.2 M).

-

Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add the azodicarboxylate (DEAD or DIAD, 1.5 eq) dropwise via syringe over 15-20 minutes. A color change (typically to a yellow/orange persistent tint) and sometimes a slight exotherm will be observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by TLC or LC-MS. Reactions are often complete within 1-4 hours.

-

Workup & Purification: Concentrate the reaction mixture under reduced pressure. The crude product will contain triphenylphosphine oxide and the reduced hydrazine byproduct, which can complicate purification.

-

Direct Chromatography: For many substrates, direct purification by flash column chromatography is sufficient.

-

Alternative Workup: To remove byproducts, the crude residue can be dissolved in diethyl ether, cooled to precipitate some of the triphenylphosphine oxide, filtered, and then the filtrate concentrated and chromatographed.[16]

-

-

Isolation: Combine the fractions containing the product and concentrate under reduced pressure to yield the pure C-5 ester.

Part 3: Conversion to Triflates for Cross-Coupling

For advanced applications, the hydroxyl group can be converted into an excellent leaving group, such as a trifluoromethanesulfonate (triflate). This opens the door to a vast array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the formation of C-C, C-N, and C-O bonds at the C-5 position.

Rationale and Protocol: Triflate Formation

Triflates are exceptionally good leaving groups due to the strong electron-withdrawing nature of the CF₃SO₂ group, which stabilizes the resulting anion.

-

Preparation: Dissolve the 5-hydroxy-trifluoromethylpyridine (1.0 eq) in anhydrous DCM in a flask under an inert atmosphere. Add a non-nucleophilic base such as pyridine or 2,6-lutidine (1.5 eq).

-

Reagent Addition: Cool the solution to 0°C. Add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq) dropwise. The reaction is often rapid.

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1-2 hours. Monitor by TLC until the starting material is consumed.

-

Workup: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous phase with DCM.

-